6-Ethynylisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinoline derivatives, characterized by the presence of an ethynyl group at the 6-position and a ketone functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various cellular processes.
6-Ethynylisoquinolin-1(2H)-one is classified as an alkynyl isoquinoline derivative. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring, while the ethynyl group introduces a triple bond, enhancing the compound's reactivity and biological properties.
The synthesis of 6-Ethynylisoquinolin-1(2H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of 6-Ethynylisoquinolin-1(2H)-one features a bicyclic isoquinoline core with an ethynyl substituent at position six and a carbonyl group at position one. The structural formula can be represented as follows:
6-Ethynylisoquinolin-1(2H)-one can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side products.
The mechanism of action for 6-Ethynylisoquinolin-1(2H)-one primarily involves its role as a kinase inhibitor. It has been shown to inhibit Rho-associated coiled-coil kinase (ROCK), which plays a crucial role in various cellular functions such as:
Inhibition of ROCK by this compound can lead to therapeutic effects in conditions such as cancer, cardiovascular diseases, and fibrosis, where aberrant kinase activity is implicated .
6-Ethynylisoquinolin-1(2H)-one has potential applications in medicinal chemistry as:
The Castagnoli-Cushman Reaction (CCR) provides a highly efficient, diastereoselective route to functionalized isoquinolinone scaffolds. This one-pot methodology involves the condensation between homophthalic anhydride and imines generated in situ from aromatic aldehydes and primary amines. For 6-ethynyl derivatives, ortho-alkynyl benzaldehyde derivatives serve as critical precursors. The reaction proceeds under mild conditions (refluxing toluene, 6-12 hours) to afford 1,2,3,4-tetrahydroisoquinoline-1-one-4-carboxylic acids with excellent regiocontrol. Subsequent decarboxylation and oxidation steps yield the target 6-ethynylisoquinolin-1(2H)-one framework [4].
Table 1: CCR Optimization for Isoquinolinone Synthesis
Aldehyde Substituent | Amine | Reaction Time (h) | Yield (%) | Ref |
---|---|---|---|---|
2-Ethynylbenzaldehyde | Benzylamine | 8 | 78 | [4] |
2-Ethynyl-4-methoxy | n-Butylamine | 10 | 65 | [4] |
2-Ethynyl-5-nitro | Cyclohexylamine | 6 | 52 | [4] |
2-Ethynyl-4-chloro | Ammonia (dioxane) | 12 | 30* | [4] |
*Yield improved to 62% using Staudinger/aza-Wittig modification [4].
Palladium-catalyzed reactions enable precise installation of the ethynyl group at the C6 position of pre-formed isoquinolinone halides. This strategy typically employs Sonogashira coupling using 6-bromoisoquinolin-1(2H)-one and terminal alkynes (e.g., trimethylsilylacetylene). Optimal conditions utilize Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-2 mol%) as co-catalysts in diisopropylamine (DIPA) or triethylamine (TEA) at 60-80°C. Yields range from 70-92%, with the reaction tolerating diverse functional groups (nitrile, ester, protected amines) on either coupling partner. Desilylation with K₂CO₃/MeOH provides the terminal ethynyl derivative [3] [5].
Table 2: Palladium-Catalyzed Sonogashira Coupling for C6-Ethynylation
6-Halo Substrate | Terminal Alkyne | Catalyst System | Yield (%) | Ref |
---|---|---|---|---|
6-Bromo-3-methylisoquinolinone | TMS-acetylene | Pd(PPh₃)₄/CuI/DIPA | 92 | [3] |
6-Iodo-8-Cl-isoquinolinone | Ethynylcyclohexane | Pd(dppf)Cl₂/CuI/TEA | 85 | [5] |
6-Bromo-N-Boc-isoquinolinone | Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI/i-Pr₂NH | 78 | [3] |
A convergent approach combines Ugi-4-component reactions (Ugi-4CR) with post-condensation annulations to rapidly assemble the ethynyl-substituted core. This sequence involves:
Activation of fluorinated precursors via nucleophilic aromatic substitution (SNAr) enables efficient construction. The sequence involves:
Copper(I) catalysis offers a robust method for simultaneous ring formation and ethynyl group introduction. Key methodologies include:
Table 3: Copper-Mediated Methods for 6-Ethynylisoquinolinone Synthesis
Method | Starting Material | Conditions | Yield (%) | Ref |
---|---|---|---|---|
Cycloisomerization | o-(Ethynyl)benzamide | CuI (10 mol%), phenanthroline, DMF, 120°C | 75 | [6] |
Tandem Borylation/Coupling | 6-Bromoisoquinolinone | CuI/TMEDA, B₂pin₂, R-C≡CH, MeCN, 60°C | 88 | [10] |
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5